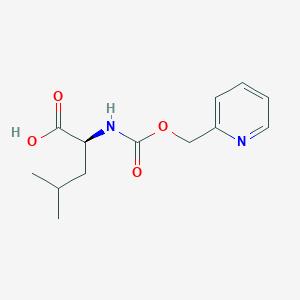

N-(2-pyridinylmethoxycarbonyl)-L-leucine

Description

N-(2-Pyridinylmethoxycarbonyl)-L-leucine is a chemically modified derivative of the essential amino acid L-leucine. The compound features a 2-pyridinylmethoxycarbonyl group attached to the α-amino group of L-leucine. This modification introduces an aromatic pyridine ring and a carbamate linkage, which alters its physicochemical properties and biological interactions compared to unmodified L-leucine.

Properties

CAS No. |

154739-53-4 |

|---|---|

Molecular Formula |

C13H18N2O4 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

(2S)-4-methyl-2-(pyridin-2-ylmethoxycarbonylamino)pentanoic acid |

InChI |

InChI=1S/C13H18N2O4/c1-9(2)7-11(12(16)17)15-13(18)19-8-10-5-3-4-6-14-10/h3-6,9,11H,7-8H2,1-2H3,(H,15,18)(H,16,17)/t11-/m0/s1 |

InChI Key |

ZNEHOZABQGNGSG-NSHDSACASA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=N1 |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-pyridinylmethoxycarbonyl)-L-leucine with structurally related L-leucine derivatives, focusing on physicochemical properties, transporter interactions, and applications.

2.1 Physicochemical Properties

| Compound | log P/log D | Solubility | Charge at pH 7 | Key Structural Feature |

|---|---|---|---|---|

| L-Leucine | Low (hydrophilic) | High | Zwitterionic | Native amino acid |

| N-Acetyl-L-leucine | Higher (~0.5–1.5) | Moderate | Neutral/Anionic | Acetyl group (neutralizes amine) |

| N-(9-Fmoc)-L-leucine | High (~3.0–4.0) | Low in water | Neutral | Fluorenylmethyl group (aromatic) |

| This compound (inferred) | Moderate (~1.5–2.5) | Moderate | Neutral | Pyridine ring (hydrogen bond acceptor) |

- Key Observations: L-Leucine: As a zwitterion, it has high water solubility but requires the LAT1 transporter for cellular uptake . N-Acetyl-L-leucine: Acetylation increases log P, enabling passive membrane diffusion or organic anion transporter (OAT) uptake . N-Fmoc-L-leucine: The hydrophobic Fmoc group enhances log P, making it suitable for solid-phase peptide synthesis .

Research Findings and Trends

- Membrane Permeability : Acetylation and similar modifications reduce polarity, enhancing passive diffusion. The pyridinylmethoxycarbonyl group may offer a balance between lipophilicity and hydrogen bonding, optimizing tissue penetration .

- Receptor Targeting : Aromatic moieties (e.g., pyridine, quinazoline) in leucine derivatives correlate with receptor binding activity (e.g., NTS2 receptor agonism in NTRC-808) .

- Stability : Carbamate-linked groups (e.g., pyridinylmethoxycarbonyl) are more hydrolytically stable than ester-based modifications, favoring in vivo persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.